![molecular formula C14H10ClN3O2 B12923511 1-Chloro-N-methyl-7-nitroacridin-9-amine CAS No. 61299-57-8](/img/no-structure.png)
1-Chloro-N-methyl-7-nitroacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃O₂. This compound is part of the acridine family, known for its diverse applications in scientific research and industry. Acridines are well-regarded for their biological activities, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Chloro-N-methyl-7-nitroacridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of N-methylacridin-9-amine followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and thionyl chloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-methyl-7-nitroacridin-9-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tumor properties.
Biological Research: The compound is used in studies involving DNA intercalation, which is crucial for understanding its mechanism of action as an anti-cancer agent.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and dyes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-methyl-7-nitroacridin-9-amine can be compared with other acridine derivatives such as:
9-Anilinoacridine: Known for its use in anti-cancer drugs like amsacrine.
Quinacrine: Used as an anti-malarial and anti-cancer agent.
Thiazacridine: Studied for its anti-cancer properties.
What sets this compound apart is its unique combination of a nitro group and a chlorine atom, which can be further modified to enhance its biological activity and specificity .
Eigenschaften
61299-57-8 | |
Molekularformel |
C14H10ClN3O2 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
1-chloro-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C14H10ClN3O2/c1-16-14-9-7-8(18(19)20)5-6-11(9)17-12-4-2-3-10(15)13(12)14/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
RVRDZEIFHUMFQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.